molecular formula C9H13NO2S B13226182 N-methyl-1-(3-methylphenyl)methanesulfonamide

N-methyl-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B13226182
M. Wt: 199.27 g/mol
InChI Key: KYFZTYWCXPFJHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with methylamine in the presence of a base . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(3-methylphenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(3-methylphenyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its methyl and phenyl groups contribute to its stability and versatility in various applications .

Biological Activity

N-methyl-1-(3-methylphenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula: C10H13NO2S
  • Molecular Weight: Approximately 213.28 g/mol
  • Structure: The compound features a methanesulfonamide group attached to a phenyl ring with a methyl substitution at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can inhibit various enzymes by mimicking the structure of natural substrates, leading to disruption in metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, such as dihydropteroate synthase, which is essential for folate synthesis in bacteria.
  • Receptor Modulation: It may also bind to cellular receptors, affecting signal transduction pathways that regulate inflammation and immune responses.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in cellular models. By inhibiting pro-inflammatory cytokines and mediators, it can potentially contribute to therapeutic strategies for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Research on Antimicrobial PropertiesDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL.
Anti-inflammatory Mechanism StudyShowed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Enzyme Inhibition StudyIdentified as a competitive inhibitor of dihydropteroate synthase, with an IC50 value of approximately 15 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Activity
N-(4-(methylamino)phenyl)methanesulfonamideC10H14N2O2SAntimicrobial and anticancer activities
N-(2-(methylamino)phenyl)methanesulfonamideC10H14N2O2SModerate antimicrobial activity
N-(3-(dimethylamino)phenyl)methanesulfonamideC11H16N2O2SEnhanced cytotoxicity against cancer cell lines

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-methyl-1-(3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-8-4-3-5-9(6-8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3

InChI Key

KYFZTYWCXPFJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC

Origin of Product

United States

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